
(5-Chloroquinolin-8-yl) 2,2-diphenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloroquinolin-8-yl) 2,2-diphenylacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound that exhibits a broad range of biological activities. The synthesis of (5-Chloroquinolin-8-yl) 2,2-diphenylacetate is a complex process that requires the use of specialized equipment and techniques.
作用機序
The exact mechanism of action of (5-Chloroquinolin-8-yl) 2,2-diphenylacetate is not yet fully understood. However, studies have shown that the compound exhibits its biological activity by interacting with various targets in the cell. For example, the compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of malaria parasites by interfering with heme metabolism.
Biochemical and Physiological Effects:
(5-Chloroquinolin-8-yl) 2,2-diphenylacetate has been shown to exhibit various biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication and repair. It has also been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis. In addition, the compound has been shown to exhibit anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using (5-Chloroquinolin-8-yl) 2,2-diphenylacetate in lab experiments is its broad range of biological activities. The compound has been shown to exhibit activity against various targets, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its potential toxicity. The compound has been shown to exhibit cytotoxicity in some cell lines, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of (5-Chloroquinolin-8-yl) 2,2-diphenylacetate. One of the most significant directions is the development of new derivatives of the compound with improved biological activity and reduced toxicity. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases. In addition, the compound's mechanism of action and its interactions with various targets in the cell can be further studied to gain a better understanding of its biological activity. Finally, the compound's potential as a tool for chemical biology and drug discovery can also be explored.
合成法
The synthesis of (5-Chloroquinolin-8-yl) 2,2-diphenylacetate involves the reaction of 5-chloroquinoline-8-carboxylic acid with 2,2-diphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) and requires careful monitoring of temperature and reaction time. The yield of this synthesis method is typically high, and the purity of the product can be improved through recrystallization.
科学的研究の応用
(5-Chloroquinolin-8-yl) 2,2-diphenylacetate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, malaria, and tuberculosis. The compound has also been studied for its antimicrobial, antifungal, and antiviral properties.
特性
IUPAC Name |
(5-chloroquinolin-8-yl) 2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2/c24-19-13-14-20(22-18(19)12-7-15-25-22)27-23(26)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKJMCKPSSLAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=C4C(=C(C=C3)Cl)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloroquinolin-8-yl) 2,2-diphenylacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7468756.png)

![[2-[(2-Methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-chloro-3-nitrobenzoate](/img/structure/B7468771.png)
![[2-[1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chlorobenzoate](/img/structure/B7468773.png)
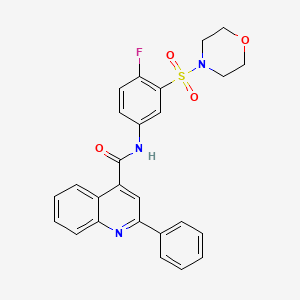
![N-[3-[benzyl-(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7468788.png)
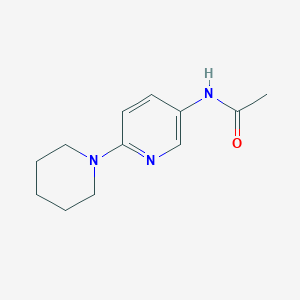
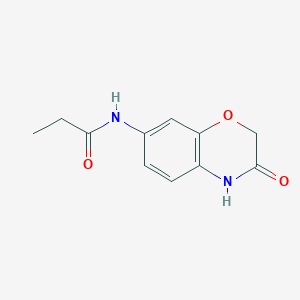
![2-(2-Fluorophenyl)-1-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7468801.png)
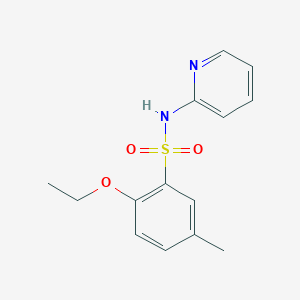
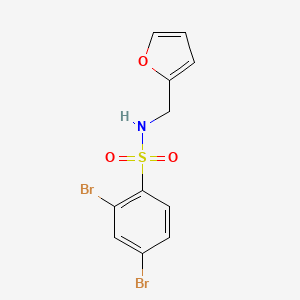

![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B7468845.png)
